tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, an amino group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bicyclic precursor.
Reaction Conditions: The precursor undergoes a series of reactions, including amination and esterification, under controlled conditions to introduce the amino and tert-butyl groups.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated systems for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the effects of bicyclic compounds on biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- This compound
Uniqueness: The unique structure of this compound, with its specific stereochemistry and functional groups, distinguishes it from other similar compounds. This uniqueness contributes to its specific reactivity and applications in various fields.
Properties
IUPAC Name |
tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLKMYOTFGKEDG-IWSPIJDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C[C@H]2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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